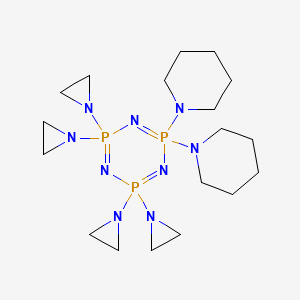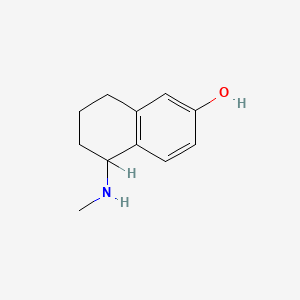
5,6,7,8-Tetrahydro-5-(methylamino)-2-naphthalenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-5-(methylamino)-2-naphthalenol is an organic compound with the molecular formula C11H15NO It is a derivative of naphthalene, characterized by the presence of a methylamino group and a hydroxyl group on a tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-5-(methylamino)-2-naphthalenol typically involves the reduction of naphthalene derivatives followed by functional group modifications. One common method is the catalytic hydrogenation of 2-naphthol to produce 5,6,7,8-tetrahydro-2-naphthol, which is then subjected to methylamination to introduce the methylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as palladium on carbon (Pd/C) are often employed in the hydrogenation step to ensure efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrahydro-5-(methylamino)-2-naphthalenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Formation of 5,6,7,8-tetrahydro-2-naphthalenone.
Reduction: Formation of 5,6,7,8-tetrahydro-2-naphthalenamine.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydro-5-(methylamino)-2-naphthalenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydro-5-(methylamino)-2-naphthalenol involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthalenol: Lacks the methylamino group, making it less versatile in certain reactions.
5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenol: Contains additional methyl groups, altering its chemical properties and reactivity.
1,2,3,4-Tetrahydro-5-naphthalenamine: Similar structure but different positioning of functional groups.
Uniqueness
5,6,7,8-Tetrahydro-5-(methylamino)-2-naphthalenol is unique due to the presence of both a hydroxyl and a methylamino group on the tetrahydronaphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
52373-05-4 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
5-(methylamino)-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C11H15NO/c1-12-11-4-2-3-8-7-9(13)5-6-10(8)11/h5-7,11-13H,2-4H2,1H3 |
Clé InChI |
ZJLGYEWTHPWWKB-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCCC2=C1C=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


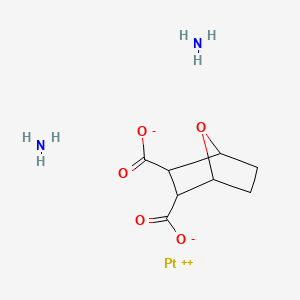
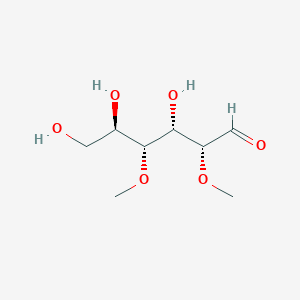
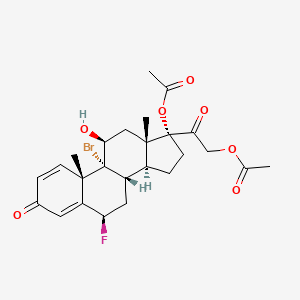
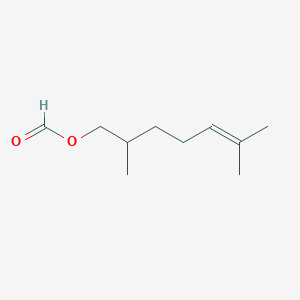
![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)
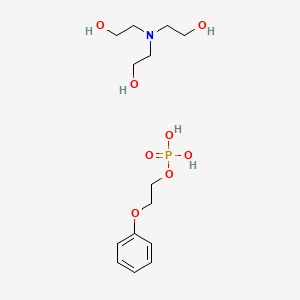
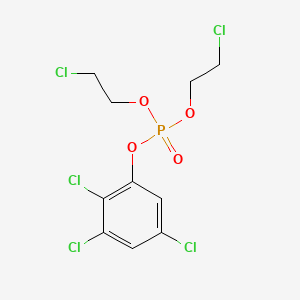
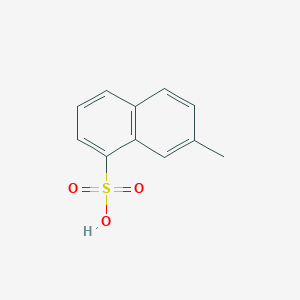
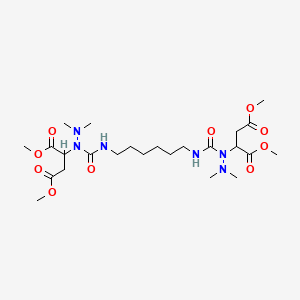
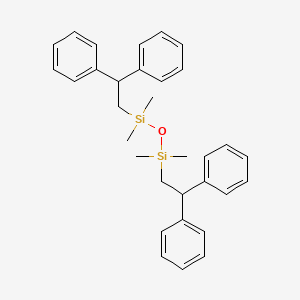

![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)

